TETRAKIS(DIMETHYLAMINO)HAFNIUM - 19782-68-4

TETRAKIS(DIMETHYLAMINO)HAFNIUM

Catalog Number: EVT-300054
CAS Number: 19782-68-4
Molecular Formula: C8H24HfN4
Molecular Weight: 354.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(dimethylamino)hafnium(IV), often abbreviated as TDMAH, is a hafnium-based organometallic compound widely employed as a precursor in various thin-film deposition techniques, particularly in the microelectronics industry. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role lies in its ability to decompose at relatively low temperatures, leading to the formation of high-quality hafnium oxide (HfO2) films. [, , , , , , , , , , , , , , , , , , , , , , , , ] These films find extensive applications in advanced semiconductor devices, acting as high-k dielectric materials in transistors and capacitors. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis
  • Volatility: It is a volatile liquid, making it suitable for vapor deposition techniques. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Reactivity: Highly reactive towards moisture and oxygen, necessitating handling and storage in an inert atmosphere. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
  • Microelectronics:
    • Gate Dielectric: HfO2 thin films derived from Tetrakis(dimethylamino)hafnium(IV) are employed as high-k gate dielectrics in advanced transistors, replacing traditional silicon dioxide (SiO2) to overcome leakage current issues and enable further miniaturization of transistors. [, , , , , , , , , , , , , , , , , , , , , , , , ]
    • Capacitors: These films are also used in DRAM (dynamic random-access memory) capacitors to achieve higher capacitance densities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Optoelectronics:
    • High-Reflective Mirrors: HfO2 thin films can be used in high-reflective mirrors for lasers and other optical devices due to their high refractive index. []
  • Energy Storage:
    • Resistive Random Access Memory (RRAM): HfO2-based RRAM devices utilize the resistive switching properties of the material for non-volatile memory applications. [, ]
  • Other Applications:
    • Electron Beam Resist: Hafnium-based hybrid thin films, synthesized using Tetrakis(dimethylamino)hafnium(IV), can act as electron beam resists in advanced lithography techniques. []
    • Ultrahigh-Temperature Ceramic Nanocomposites: Tetrakis(dimethylamino)hafnium(IV) is utilized in the synthesis of SiC/HfC(x)N(1-x)-based ultrahigh-temperature ceramic nanocomposites, promising for high-performance applications. []

Water (H₂O)

Compound Description: Water is a simple inorganic compound crucial for various chemical reactions, including its role as a counter-reactant in atomic layer deposition (ALD) processes. It is frequently used in conjunction with Tetrakis(dimethylamino)hafnium for the deposition of hafnium dioxide (HfO₂) thin films. [, , , , , , , , , , , ]

Ozone (O₃)

Compound Description: Ozone is a powerful oxidizing agent often employed as a counter-reactant in atomic layer deposition (ALD) processes, including the deposition of HfO₂. [, , , , ]

Tris(dimethylamino)silane (3DMAS)

Compound Description: Tris(dimethylamino)silane is a silicon-containing compound investigated as a potential inhibitor during HfO₂ growth. []

Methoxytrimethylsilane (MOTMS)

Compound Description: Methoxytrimethylsilane is another silicon-containing compound explored as a potential growth inhibitor during HfO₂ ALD. []

Hexafluoroacetylacetone (H(hfac))

Compound Description: Hexafluoroacetylacetone is an organic compound found to effectively inhibit HfO₂ growth selectively near trench openings, making it valuable for achieving seamless fill in deep trenches. []

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H(hfac) plays a critical role in controlling HfO₂ film growth. Its selective inhibition property helps address the bread-loaf problem encountered in ALD processes using Tetrakis(dimethylamino)hafnium. []

Acetylacetone (H(acac))

Compound Description: Acetylacetone, similar to H(hfac), demonstrates selective growth inhibition of HfO₂ near trench openings, proving beneficial for achieving seamless fill in deep trenches. []

Relevance: While structurally different from Tetrakis(dimethylamino)hafnium, H(acac)'s selective inhibition ability contributes to overcoming the bread-loaf issue during HfO₂ ALD using Tetrakis(dimethylamino)hafnium as a precursor. []

Hydrogen Sulfide (H₂S)

Compound Description: Hydrogen sulfide is a highly toxic gas that serves as a sulfur source in the deposition of hafnium disulfide (HfS₂) thin films. [, ]

Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H₂S plays a crucial role in the synthesis of HfS₂ thin films. When used in conjunction with Tetrakis(dimethylamino)hafnium, it allows for the controlled and reproducible deposition of HfS₂ layers with wafer-sized uniformity. []

Hafnium Tetrachloride (HfCl₄)

Compound Description: Hafnium tetrachloride is a hafnium precursor commonly used in atomic layer deposition (ALD). In the research presented, it was compared against Tetrakis(dimethylamino)hafnium for the deposition of HfO₂ on graphene. []

Tetrakis(ethylmethylamino)hafnium (TEMAH)

Compound Description: Tetrakis(ethylmethylamino)hafnium is another hafnium precursor used in ALD for HfO₂ deposition. []

Relevance: Similar to Tetrakis(dimethylamino)hafnium, TEMAH serves as a precursor for HfO₂ in ALD processes. The research compares their performance, highlighting how the choice of precursor can influence the deposition rate and dielectric constant of the resulting HfO₂ films. []

Properties

CAS Number

19782-68-4

Product Name

Hafnium, tetrakis(dimethylamino)-

IUPAC Name

dimethylazanide;hafnium(4+)

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.